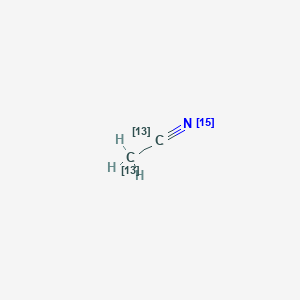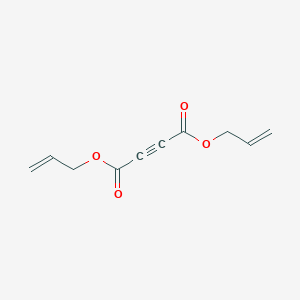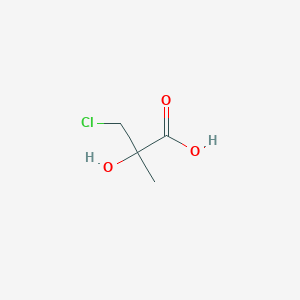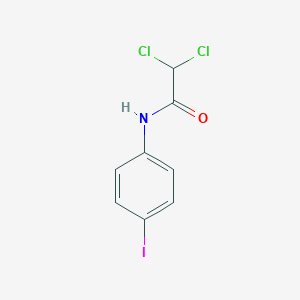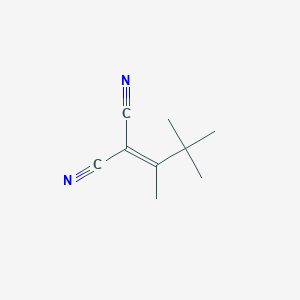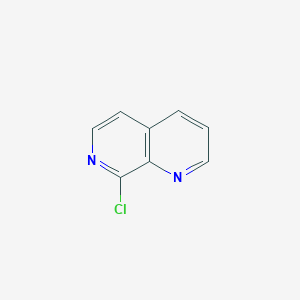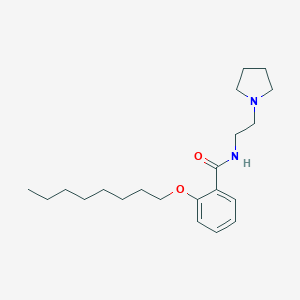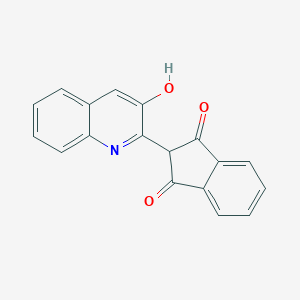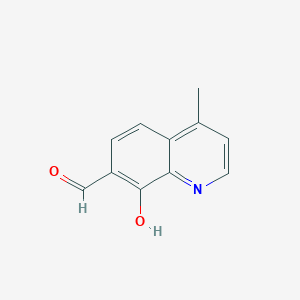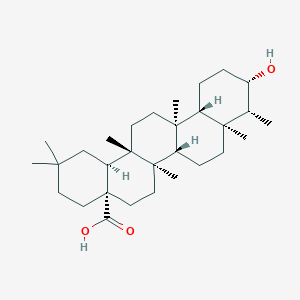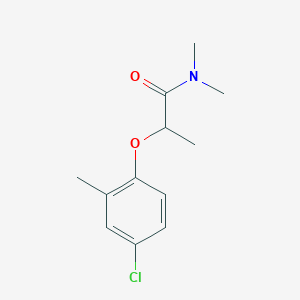![molecular formula C28H22N2O10S2 B076108 Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl- CAS No. 10449-13-5](/img/structure/B76108.png)
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex chemical compound that has gained attention in recent years due to its potential applications in various fields of science. This compound is synthesized through a complex process that involves multiple steps, including the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid, followed by the addition of sodium borohydride, and finally, the oxidation of the resulting compound.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is not yet fully understood. However, it is believed that this compound functions as a hole-transporting material in OLEDs, where it facilitates the movement of positive charges (holes) from the anode to the cathode. In DSSCs, this compound acts as a sensitizer, absorbing light and transferring the resulting electrons to the TiO2 electrode.
Effets Biochimiques Et Physiologiques
There is currently no information available on the biochemical and physiological effects of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. However, it is important to note that this compound should be handled with care due to its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] in lab experiments is its ability to act as a hole-transporting material in OLEDs and a sensitizer in DSSCs. This makes it a promising candidate for use in these applications. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult and time-consuming to produce.
Orientations Futures
There are several future directions for research on benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. One of the most promising areas of research is in the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in other fields of science, such as catalysis and biomedicine. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in relation to its potential use in commercial applications.
Méthodes De Synthèse
The synthesis of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex process that requires multiple steps. The first step involves the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then subjected to the addition of sodium borohydride, which reduces the imine group to an amine group. Finally, the compound is oxidized to form benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'].
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).
Propriétés
Numéro CAS |
10449-13-5 |
|---|---|
Nom du produit |
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl- |
Formule moléculaire |
C28H22N2O10S2 |
Poids moléculaire |
610.6 g/mol |
Nom IUPAC |
2-[[4,8-dihydroxy-5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H22N2O10S2/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40) |
Clé InChI |
DOXXOFOESSOQBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
Autres numéros CAS |
10449-13-5 71130-70-6 |
Synonymes |
2,2'-[[(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene)-1,5-diyl]bisimino]bis(5-methylbenzenesulfonic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



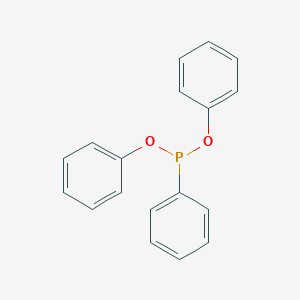

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
